1-(3-Bromopropyl)-3-(difluoromethoxy)-2-fluorobenzene
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Overview
Description
1-(3-Bromopropyl)-3-(difluoromethoxy)-2-fluorobenzene is an organic compound that features a benzene ring substituted with bromopropyl, difluoromethoxy, and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-2-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: The difluoromethoxy group is introduced through a nucleophilic substitution reaction, typically using a difluoromethylating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-3-(difluoromethoxy)-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromopropyl group can yield azides or thiols, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(3-Bromopropyl)-3-(difluoromethoxy)-2-fluorobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or liquid crystals.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which 1-(3-Bromopropyl)-3-(difluoromethoxy)-2-fluorobenzene exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and fluorine groups can enhance the compound’s binding affinity and selectivity, while the bromopropyl group can facilitate covalent interactions with target proteins.
Comparison with Similar Compounds
1-(3-Bromopropyl)-2-fluorobenzene: Lacks the difluoromethoxy group, which may result in different chemical properties and reactivity.
1-(3-Bromopropyl)-3-methoxy-2-fluorobenzene: Contains a methoxy group instead of a difluoromethoxy group, which can affect its biological activity and chemical stability.
1-(3-Bromopropyl)-3-(trifluoromethoxy)-2-fluorobenzene: The trifluoromethoxy group can significantly alter the compound’s electronic properties and reactivity.
Uniqueness: 1-(3-Bromopropyl)-3-(difluoromethoxy)-2-fluorobenzene is unique due to the presence of both difluoromethoxy and fluorine groups, which can enhance its chemical stability, reactivity, and potential biological activity. The combination of these substituents makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C10H10BrF3O |
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Molecular Weight |
283.08 g/mol |
IUPAC Name |
1-(3-bromopropyl)-3-(difluoromethoxy)-2-fluorobenzene |
InChI |
InChI=1S/C10H10BrF3O/c11-6-2-4-7-3-1-5-8(9(7)12)15-10(13)14/h1,3,5,10H,2,4,6H2 |
InChI Key |
IMRNQUMWNUFRSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)F)CCCBr |
Origin of Product |
United States |
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